1H-Benzoimidazol-4-ol
Overview
Description
1H-Benzoimidazol-4-ol is a heterocyclic aromatic compound that consists of a benzene ring fused to an imidazole ring with a hydroxyl group at the fourth position. This compound is part of the benzimidazole family, known for its diverse biological and pharmacological activities. Benzimidazoles have been extensively studied due to their stability, bioavailability, and significant biological activity .
Mechanism of Action
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways . For instance, some benzimidazoles have been found to bind to the minor groove of the DNA molecule and recognize a specific base sequence . .
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways
Preparation Methods
The synthesis of 1H-Benzoimidazol-4-ol typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, under acidic conditions . Another method involves the cyclization of o-phenylenediamine with aldehydes or ketones in the presence of an acid catalyst . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
1H-Benzoimidazol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1H-Benzoimidazol-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Comparison with Similar Compounds
1H-Benzoimidazol-4-ol can be compared with other benzimidazole derivatives, such as:
- 1H-Benzimidazol-5-ol
- 2-Methyl-1H-benzimidazol-5-ol hydrobromide
- 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol
These compounds share a similar benzimidazole core structure but differ in their substituents and functional groups, which can influence their chemical properties and biological activities . The uniqueness of this compound lies in its hydroxyl group at the fourth position, which can enhance its solubility and reactivity in various chemical and biological contexts.
Properties
IUPAC Name |
1H-benzimidazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-3-1-2-5-7(6)9-4-8-5/h1-4,10H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODRSIDSXPMYQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342742 | |
Record name | 1H-Benzoimidazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67021-83-4 | |
Record name | 1H-Benzoimidazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,3-benzodiazol-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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